molecular formula C8H17N5O2 B12089393 2-acetamido-5-(diaminomethylideneamino)pentanamide

2-acetamido-5-(diaminomethylideneamino)pentanamide

Cat. No.: B12089393
M. Wt: 215.25 g/mol
InChI Key: ZWAIIHKSWHGLFY-UHFFFAOYSA-N
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Description

IUPAC Name: (2S)-2-Acetamido-5-(diaminomethylideneamino)pentanamide Molecular Formula: C₈H₁₆N₄O₃ Molecular Weight: 216.24 g/mol Key Properties:

  • XLogP3: -1 (indicating moderate hydrophilicity)
  • Hydrogen Bond Donors/Acceptors: 4/3
  • Biological Activity: Potent inhibitor of carboxypeptidase B, actinidain, and lysine carboxypeptidase .
  • Applications: Used in biochemical research as an enzyme inhibitor and as a building block in peptide synthesis (e.g., Cenupatide) .

Properties

IUPAC Name

2-acetamido-5-(diaminomethylideneamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAIIHKSWHGLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-5-(diaminomethylideneamino)pentanamide typically involves the reaction of acetic acid with 2-amino-5-(diaminomethylideneamino)pentanoic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The reaction conditions often include maintaining a specific temperature and pH level to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of 2-acetamido-5-(diaminomethylideneamino)pentanamide involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form. The industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-5-(diaminomethylideneamino)pentanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of 2-acetamido-5-(diaminomethylideneamino)pentanamide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2-acetamido-5-(diaminomethylideneamino)pentanamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-acetamido-5-(diaminomethylideneamino)pentanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-acetamido-5-(diaminomethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Acetamido-Pentanamide Derivatives

Compound Name Structure/Modification Molecular Weight (g/mol) Key Functional Groups Biological Activity/Safety References
Target Compound Acetamido, diamino-methylideneamine side chain 216.24 Acetamide, guanidine Enzyme inhibition (carboxypeptidase B); low toxicity (no severe hazards reported)
Ac-Arg-pNA·HCl 4-Nitroanilide substituent 401.75 (with HCl) Nitrophenyl, guanidine Substrate for proteolytic enzyme assays; increased solubility due to nitro group
Nitrosated Derivative Nitrosocyanamido group 227.26 Nitroso, cyanamide Mutagenic (reported mutation data); emits toxic NOx upon decomposition

Sulfonamide and Thiadiazole Derivatives

Compound Name Structure/Modification Molecular Weight (g/mol) Key Functional Groups Biological Activity/Safety References
N4-Valeroylsulfacetamide (24) Sulfonyl, phenylacetamide ~285 (estimated) Sulfonamide, valeroyl Antitubercular activity; FTIR-confirmed CONH and SO₂NH groups
Compound 27 (Thiadiazole) Thiazol-5-yl, phenylacetamide Not reported Thiadiazole, acetamide Pharmacological evaluation in anti-inflammatory or antimicrobial contexts

Peptide Conjugates and Complex Derivatives

Compound Name Structure/Modification Molecular Weight (g/mol) Key Functional Groups Biological Activity/Safety References
Cenupatide Peptide chain with Aib and aMePhe residues 617.76 Acetyl-Arg, diphenylmethyl Therapeutic inhibitor of uPAR for cell migration disorders
Menin Inhibitor Cyclic hexapeptide with indole substituent ~1,200 (estimated) Benzyl, indole, guanidine IC₅₀ = 63.3 nM for menin-MLL interaction inhibition
Compound 51a Sulfonylguanidino, allyl groups 647.24 Pbf-sulfonyl, allyl Synthetic intermediate for protease-resistant peptides

Key Findings and Differentiation

Structural Flexibility : The target compound’s guanidine group enables strong enzyme binding, whereas sulfonamide/thiadiazole derivatives (e.g., Compound 27) leverage heterocyclic rings for target specificity .

Toxicity Profile : Unlike its nitrosated derivative, the parent compound lacks mutagenic risks, making it safer for laboratory use .

Therapeutic Potential: Peptide conjugates like Cenupatide demonstrate how the core structure can be modified for clinical applications, enhancing stability and receptor affinity .

Molecular Weight Impact : Larger derivatives (e.g., Menin inhibitors) show reduced bioavailability compared to the low-MW target compound, which is advantageous for intracellular enzyme targeting .

Data Tables

Table 1. Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Rotatable Bonds
Target Compound 216.24 -1 4 5
Ac-Arg-pNA·HCl 401.75 1.2* 5 7
N4-Valeroylsulfacetamide (24) ~285 2.5* 3 6

*Estimated from structural analogs.

Biological Activity

The mechanism of action of 2-acetamido-5-(diaminomethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways . While the exact details are not fully elucidated, it is believed to function through the following mechanisms:

  • Protein Binding: The compound may interact with specific proteins, potentially altering their function or activity.
  • Enzyme Inhibition: It may act as an inhibitor of certain enzymes, though the specific enzymes affected are not clearly identified in the available research.
  • Receptor Interaction: The compound might interact with cellular receptors, potentially modulating signaling pathways.

Biological Effects

The biological effects of 2-acetamido-5-(diaminomethylideneamino)pentanamide are not well-documented in the available literature. However, based on its structural similarities to other compounds, some potential effects can be inferred:

  • Anti-inflammatory Activity: The presence of the acetamido group suggests potential anti-inflammatory properties, though this requires further investigation.
  • Neuroprotective Effects: Some structurally similar compounds have shown neuroprotective effects, which may warrant exploration for this compound.
  • Metabolic Modulation: The compound's structure suggests it may interact with metabolic pathways, potentially affecting cellular energy processes.

Research Findings

While specific research on 2-acetamido-5-(diaminomethylideneamino)pentanamide is limited, some related studies provide context for its potential biological activity:

  • A study on related compounds found that molecules with similar structural features showed activity against certain fungal species, suggesting potential antifungal properties.
  • In a broader context, compounds containing diaminomethylideneamino groups have been investigated for their potential as enzyme inhibitors, particularly in the field of protease inhibition .

Case Study: Comparative Analysis

A comparative analysis of 2-acetamido-5-(diaminomethylideneamino)pentanamide with structurally similar compounds can provide insights into its potential biological activity. The following table summarizes the comparison:

CompoundStructural SimilarityObserved Biological Activity
2-acetamido-5-(diaminomethylideneamino)pentanamideReference compoundLimited data available
Amorolfine EP Impurity AContains morpholine ringAntifungal activity
L-694,458Contains guanidine groupCoagulation factor inhibitor

This comparison suggests that 2-acetamido-5-(diaminomethylideneamino)pentanamide may possess antifungal or enzyme inhibitory properties, though direct evidence is lacking.

Future Research Directions

Given the limited available data on 2-acetamido-5-(diaminomethylideneamino)pentanamide, several research directions could be pursued to better understand its biological activity:

  • In vitro studies to assess its effects on various cell lines and potential cytotoxicity.
  • Enzyme inhibition assays to identify specific molecular targets.
  • In vivo studies in animal models to evaluate potential therapeutic applications.
  • Structure-activity relationship studies to optimize its biological effects.

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